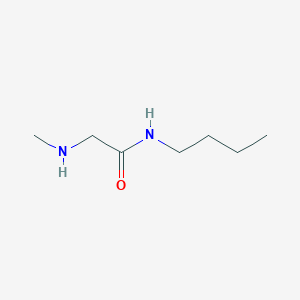
2-(2-(Hydroxyimino)propanamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid is a chemical compound with a complex structure that includes both an oxime and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid typically involves the reaction of glycine with an oxime derivative. One common method is to react glycine with 2-hydroxyiminopropanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of catalysts and optimized reaction parameters can further enhance the yield and efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the amino acid moiety can interact with proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-3-(pyridin-3-yl)prop-2-enamido]acetic acid
- 2-{(2-aminoacetyl)amino}acetic acid (diglycine)
Uniqueness
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid is unique due to the presence of both an oxime and an amino acid moiety in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
125160-36-3 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-3(7-11)5(10)6-2-4(8)9/h11H,2H2,1H3,(H,6,10)(H,8,9)/b7-3+ |
InChI Key |
XFGJGGZAHMFYOF-XVNBXDOJSA-N |
SMILES |
CC(=NO)C(=O)NCC(=O)O |
Isomeric SMILES |
C/C(=N\O)/C(=O)NCC(=O)O |
Canonical SMILES |
CC(=NO)C(=O)NCC(=O)O |
Synonyms |
Glycine, N-[2-[(E)-hydroxyimino]-1-oxopropyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)





![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)

![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)

